

filgotinib laboratory parameter monitoring safety

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Compound Focus: Filgotinib

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Key Laboratory Parameters to Monitor

The table below summarizes the laboratory abnormalities associated with **filgotinib** treatment, based on pooled data from clinical trials in patients with rheumatoid arthritis (RA) [1].

Laboratory Parameter	Observed Effect	Clinical Notes & Dose Relationship
Neutrophils	Decrease	Generally mild to moderate. EAIR higher for FIL 200 mg vs. 100 mg [1].
Lipids	Increase (Total Cholesterol, HDL, LDL)	Increases typically plateau by Week 24. LDL/HDL ratio generally remains stable [2] [1].
Creatine Kinase (CK)	Increase	Generally mild to moderate. EAIR higher for FIL 200 mg vs. 100 mg [1].
Serum Creatinine	Increase	Small, initial increases that plateau by Week 12 and remain stable [1].
Lymphocytes	Decrease	Observed more frequently with filgotinib vs. comparator treatments [2].

Laboratory Parameter	Observed Effect	Clinical Notes & Dose Relationship
Hemoglobin	Stable/Slight Increase	Reflects improvement in inflammation; values remain within normal range [2].
Platelets	Slight Decrease	Decrease within first 4 weeks, then stabilizes within normal range [2].
Liver Enzymes (ALT/AST)	Increase	Generally mild to moderate; frequency similar between FIL 200 mg and 100 mg [1].
Phosphate	Decrease (Hypophosphatemia)	Generally mild to moderate. EAIR higher for FIL 200 mg vs. 100 mg. Not associated with clinical AEs and levels remained within normal range [1].

Experimental Protocols for Laboratory Safety Assessment

For researchers designing studies, here are methodologies from clinical trials for consistent laboratory monitoring.

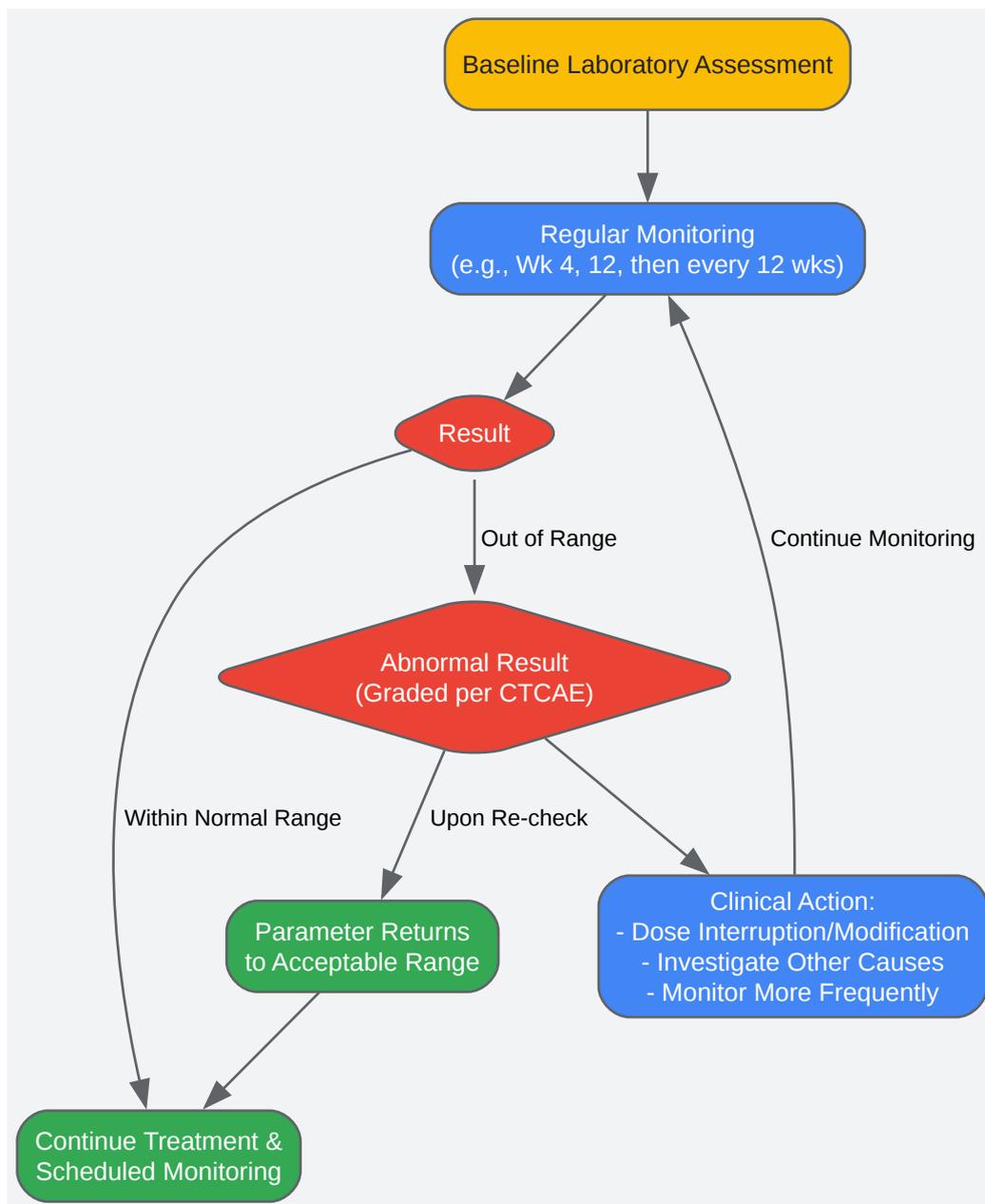
- **Protocol for Grading Abnormalities:** In the FINCH 4 long-term extension study, laboratory abnormalities were graded using the **Common Terminology Criteria for Adverse Events (CTCAE) version 4.03** [1]. This standardized system should be adopted for classifying the severity of changes (e.g., Grade 1-4) in parameters like neutrophils, liver enzymes, and CK.
- **Sampling and Analysis Schedule:** Clinical trials typically assessed laboratory parameters at baseline and at regular intervals throughout the study [1]. A proposed schedule for a long-term study could include assessments at:
 - **Baseline**
 - **Week 4 and Week 12**
 - **Every 12 weeks thereafter**
- **Data Presentation:** Results are often presented as **Exposure-Adjusted Incidence Rates (EAIRs) per 100 patient-years of exposure (PYE)**. This accounts for the differing lengths of time patients are on the drug and allows for a more accurate comparison of event rates between treatment groups and over time [3] [1].

Safety Considerations for Specific Populations

- **Patients Aged 65 Years and Older:** Recent long-term integrated safety analyses suggest a dose-dependent relationship between the 200 mg dose and increased incidence of **malignancies** and **all-cause mortality** in patients aged ≥ 65 years. Therefore, the **recommended dose for this age group is 100 mg once daily** [3].
- **General JAK Inhibitor Class Considerations:** Regulatory agencies have updated prescribing information for JAK inhibitors. **Filgotinib** should be used with caution, and generally only if no suitable alternatives exist, in patients who are **65 or older, have a history of atherosclerotic cardiovascular disease, are current or past long-time smokers, or have other malignancy risk factors** [3].

Visualizing the Laboratory Monitoring Workflow

The diagram below outlines a logical workflow for monitoring and managing laboratory parameters during **filgotinib** treatment.



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